Methyl 2-(2-carbamoylhydrazinylidene)propanoate
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Overview
Description
Methyl 2-[(carbamoylamino)imino]propanoate: is an organic compound with the molecular formula C5H9N3O3 It is a derivative of propanoic acid and contains both carbamoylamino and imino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of methyl 2-[(carbamoylamino)imino]propanoate typically begins with the use of methyl acrylate and hydrazine derivatives.
Reaction Conditions: The reaction involves the addition of hydrazine to methyl acrylate under controlled temperature and pH conditions to form the intermediate compound. This intermediate is then treated with urea to introduce the carbamoylamino group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield.
Catalysts: Catalysts such as acids or bases may be used to accelerate the reaction and improve efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-[(carbamoylamino)imino]propanoate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group, resulting in the formation of methyl 2-[(carbamoylamino)amino]propanoate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Nucleophiles: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Oxo derivatives of methyl 2-[(carbamoylamino)imino]propanoate.
Reduction Products: Methyl 2-[(carbamoylamino)amino]propanoate.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Methyl 2-[(carbamoylamino)imino]propanoate is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, facilitating the formation of desired products.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, which can be useful in drug development.
Protein Modification: It can be used to modify proteins and study their structure and function.
Medicine:
Drug Development: Methyl 2-[(carbamoylamino)imino]propanoate is explored for its potential therapeutic applications, including as an anticancer or antiviral agent.
Diagnostic Tools: It can be used in the development of diagnostic assays for detecting specific biomolecules.
Industry:
Polymer Production: The compound is used in the synthesis of polymers with specific properties for industrial applications.
Material Science: It is studied for its potential use in the development of new materials with unique characteristics.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Interaction: Methyl 2-[(carbamoylamino)imino]propanoate interacts with specific enzymes, inhibiting their activity by binding to the active site.
Signal Transduction: The compound can affect signal transduction pathways by modifying key proteins involved in cellular signaling.
Gene Expression: It may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Methyl 2-[(aminocarbonyl)hydrazono]propanoate: A closely related compound with similar structural features.
Ethyl 2-[(carbamoylamino)imino]propanoate: An ethyl ester analog with slightly different chemical properties.
Methyl 2-[(carbamoylamino)imino]butanoate: A butanoate derivative with an extended carbon chain.
Uniqueness:
Functional Groups: The presence of both carbamoylamino and imino groups in methyl 2-[(carbamoylamino)imino]propanoate makes it unique compared to other similar compounds.
Reactivity: Its reactivity in various chemical reactions, such as oxidation and reduction, distinguishes it from other compounds with similar structures.
Applications: The diverse range of applications in chemistry, biology, medicine, and industry highlights its versatility and importance in scientific research.
Properties
IUPAC Name |
methyl 2-(carbamoylhydrazinylidene)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O3/c1-3(4(9)11-2)7-8-5(6)10/h1-2H3,(H3,6,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYVECFGOZSICG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80794495 |
Source
|
Record name | Methyl 2-(2-carbamoylhydrazinylidene)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80794495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64623-69-4 |
Source
|
Record name | Methyl 2-(2-carbamoylhydrazinylidene)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80794495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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